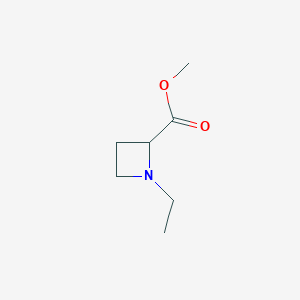

Methyl 1-ethylazetidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

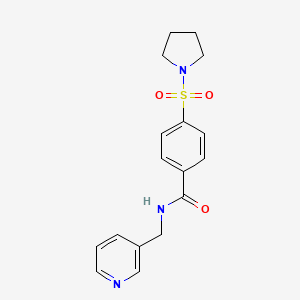

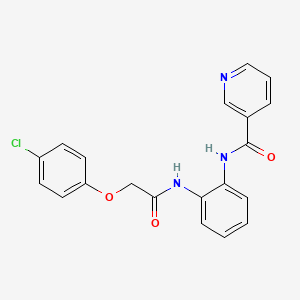

“Methyl 1-ethylazetidine-2-carboxylate” is a heterocyclic organic compound with a five-membered azetidine ring containing an ester functional group . It has a CAS Number of 54773-04-5, a molecular weight of 143.19, and an Inchi Code of 1S/C7H13NO2/c1-3-8-5-4-6 (8)7 (9)10-2/h6H,3-5H2,1-2H3 .

Synthesis Analysis

The synthesis of azetidines like “this compound” can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code 1S/C7H13NO2/c1-3-8-5-4-6 (8)7 (9)10-2/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Methyl 1-ethylazetidine-2-carboxylate is a key compound in the synthesis of novel chemical structures. For instance, its derivative, 2-carboxy-4-methylazetidine, serves as an isomeric analog of dl-proline, which is instrumental in producing abnormally high molecular weight polypeptides. This synthesis involves reactions with α,β-dibromo carbonyl ester and benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the final compound (Soriano, Podraza, & Cromwell, 1980).

Antimicrobial Activities

Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, have shown potential antimicrobial activities. These modifications involve synthesizing various derivatives and testing them against bacterial and fungal strains. The structure-activity relationship of these compounds is analyzed using techniques like 3D-QSAR, which helps in understanding the molecular basis of their antimicrobial properties (Desai, Bhatt, & Joshi, 2019).

Pharmaceutical Synthesis

Compounds like ethyl 2-methyl-2,3-butadienoate, which share structural similarities with this compound, are used in pharmaceutical synthesis. They act as 1,4-dipole synthons in annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. These compounds are synthesized with complete regioselectivity and high yield, demonstrating their significance in the pharmaceutical industry (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

“Methyl 1-ethylazetidine-2-carboxylate” is classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

methyl 1-ethylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-8-5-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMJJIJEFFCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)

![2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2424323.png)

![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)